molecular formula C7H7BFIO2S B14038460 2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid

2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid

Cat. No.: B14038460
M. Wt: 311.91 g/mol
InChI Key: RMNBERRKIBOIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine, iodine, and a methylthio group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed reaction. For example, the starting material, 2-Fluoro-5-iodo-3-(methylthio)benzene, can be reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar palladium-catalyzed borylation reactions, optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-iodo-3-(methylthio)phenylboronic acid is unique due to its combination of substituents, which provide a balance of electronic effects and steric hindrance, making it particularly useful in selective organic transformations and the synthesis of complex molecules.

Properties

Molecular Formula

C7H7BFIO2S

Molecular Weight

311.91 g/mol

IUPAC Name

(2-fluoro-5-iodo-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H7BFIO2S/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3,11-12H,1H3

InChI Key

RMNBERRKIBOIBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)SC)I)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.